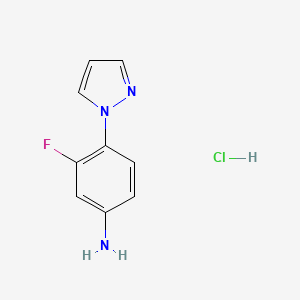

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride

Description

3-Fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride is a halogenated aniline derivative featuring a pyrazole ring at the para position relative to the amino group and a fluorine substituent at the meta position. The hydrochloride salt enhances its solubility in polar solvents, a property critical for its applications in pharmaceutical and agrochemical synthesis . This compound is structurally distinct due to the combination of electron-withdrawing (fluoro) and electron-donating (pyrazole) groups, which influence its reactivity and interaction with biological targets. Its molecular formula is C₉H₈ClFN₃, with a molecular weight of 235.31 g/mol (CAS: 937597-22-3) .

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;/h1-6H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXPUHDHNWJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-77-3 | |

| Record name | Benzenamine, 3-fluoro-4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

Coupling with Aniline: The pyrazole ring is then coupled with aniline derivatives through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride, with the molecular formula C₁₀H₁₁ClFN₃, is a phenylamine derivative that has a fluoro group and a pyrazolyl group as substituents. Its molecular weight is 227.66 g/mol, and its CAS number is 1332528-59-2 .

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is used across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

- Catalysis This compound can function as a ligand in catalysis, which improves the efficiency and selectivity of different transformations.

- Materials Science It can be integrated into polymers and other materials to give them particular qualities like fluorescence or conductivity.

Biology and Medicine

- Drug Development Due to its structure, this substance is a viable ওষুধ development candidate, particularly for targeting particular enzymes or receptors.

- Biological Probes It can be used as a probe in biological investigations toの研究 function of specific proteins or pathways.

Industry

- Agriculture This substance can be applied to create agrochemicals like herbicides or insecticides.

- Pharmaceuticals It can be used to synthesize active pharmaceutical ingredients (APIs) for various therapeutic purposes.

Chemical Reactions

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride can undergo several types of chemical reactions:

- Oxidation Oxidation reactions can occur, especially at the pyrazole ring, leading to oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

- Reduction Reduction reactions can occur at the fluoro group or the pyrazole ring, leading to reduced derivatives. Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

- Substitution Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position. Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Pyrazole vs. Triazole : Replacing pyrazole with triazole (as in 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline) reduces molecular weight by ~25% and alters hydrogen-bonding capacity due to the additional nitrogen atom in the triazole ring .

Trifluoromethyl Substitution: The CF₃ group in 3-fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline increases lipophilicity (logP ~2.8 vs.

Chloro-Methoxy Derivatives : The 3-chloro-4-fluoro analog with a methoxyphenyl-pyrazole extension (MW 408.86) exhibits extended π-conjugation, which may improve binding to aromatic-rich enzyme active sites .

Physicochemical Properties

Notable Trends:

- The hydrochloride salt form significantly improves water solubility compared to neutral analogs.

- The triazole derivative’s lower pKa (2.52 vs. ~2.5 for the pyrazole-HCl) suggests marginally stronger acidity, likely due to the triazole’s electron-withdrawing nature .

Biological Activity

3-Fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a pyrazole ring , which are crucial for its biological activity. The presence of the hydrochloride enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, modulating enzyme function and affecting metabolic pathways.

- Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways, which can lead to various physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains is presented below:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Fluoro-4-(1H-pyrazol-1-yl)aniline | 2 | Staphylococcus aureus |

| 4 | Escherichia coli | |

| 8 | Bacillus subtilis | |

| 16 | Enterococcus faecalis |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anti-inflammatory and anticancer activities. Studies have shown that it can reduce inflammation markers in vitro and inhibit cancer cell proliferation in specific tumor models .

Case Studies

- Antibacterial Efficacy : A study conducted on various pyrazole derivatives, including this compound, revealed that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of hydrophobic substituents in increasing antimicrobial efficacy .

- Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(1H-pyrazol-1-yl)aniline | Fluorine substitution | Antimicrobial, anticancer |

| 4-(1H-pyrazol-1-yl)aniline | No fluorine | Moderate antibacterial activity |

| 3-Chloro-4-(1H-pyrazol-1-yl)aniline | Chlorine instead of fluorine | Higher antibacterial activity |

The fluorine atom enhances the stability and lipophilicity of the compound, contributing to its superior biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : A typical approach involves coupling pyrazole derivatives with fluorinated aniline precursors. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids can react with amino-substituted uracils under dry conditions in dioxane, followed by purification via recrystallization . Optimization may include adjusting stoichiometry (e.g., 2 equivalents of polyfluorocarboxylic acid anhydride), reaction time (overnight at room temperature), and solvent choice (e.g., xylene for reflux reactions) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Post-reaction, evaporation and trituration with water are critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., 95% purity threshold) .

- Structural Confirmation : H/C NMR to verify substituent positions (e.g., fluorine and pyrazole moieties) and X-ray crystallography for absolute configuration determination. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks .

- Data Interpretation : Compare observed NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments.

Q. How can researchers ensure batch-to-batch consistency in purity during synthesis?

- Methodology : Implement rigorous quality control protocols:

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

- Salt Formation : Confirm hydrochloride salt formation via elemental analysis or ion chromatography .

- Troubleshooting : Inconsistent purity may arise from incomplete anhydride reactions; increasing equivalents of polyfluorocarboxylic acid anhydride (2.5–3.0 equiv.) can improve yields .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole-aniline coupling reactions in this compound?

- Methodology : Study reaction intermediates using time-resolved NMR or mass spectrometry. Evidence from analogous systems suggests that electron-withdrawing groups (e.g., fluorine) on the aniline ring direct pyrazole substitution to the para position via resonance stabilization .

- Experimental Design : Conduct kinetic studies under varying temperatures and catalysts (e.g., Lewis acids like AlCl) to probe transition states .

Q. How can structural ambiguities in crystallographic data (e.g., disorder in the pyrazole ring) be resolved during refinement?

- Methodology : Use SHELXL’s disorder modeling tools. For example:

- Apply "PART" instructions to model split positions.

- Refine anisotropic displacement parameters with constraints to stabilize convergence .

- Case Study : In a related fluorinated aniline-pyrazole structure, partial occupancy of the pyrazole nitrogen was resolved using Fourier difference maps and density-guided refinement .

Q. What strategies are effective for analyzing contradictory solubility or stability data across studies?

- Methodology :

- Solubility Profiling : Compare results in polar (DMSO, methanol) vs. nonpolar (toluene) solvents using dynamic light scattering (DLS).

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Contradictions may arise from residual solvents or hygroscopicity of the hydrochloride salt .

- Resolution : Standardize solvent systems and storage conditions (e.g., desiccated at -20°C) to minimize variability.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Modifications : Introduce substituents at the pyrazole 3- or 5-positions (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on bioactivity .

- Biological Assays : Screen derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.

- Data Integration : Correlate computational docking (e.g., AutoDock Vina) with experimental IC values to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.